2-((4-Ethylbenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate
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Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, 4,5-substituted 3-amino/hydroxy-2-stryrylthiophenes (or 2-acrylates) exposed strong fluorescence .Scientific Research Applications
Heterocyclic Compound Synthesis
The development of novel synthetic methodologies enables the production of heterocyclic compounds, which are pivotal in the pharmaceutical industry. For instance, the waste-free synthesis of condensed heterocyclic compounds through rhodium-catalyzed oxidative coupling highlights an efficient approach to generating structures with potential for fluorescence and other valuable properties (Shimizu et al., 2009). This demonstrates the importance of innovative synthesis techniques in expanding the library of compounds for various applications.
Antimicrobial Activity
Compounds structurally related to "2-((4-Ethylbenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate" show significant biological activity, including antimicrobial properties. The synthesis and evaluation of novel 2-aminothiophene derivatives have revealed their potential as antimicrobial agents, offering a promising avenue for the development of new therapeutics (Prasad et al., 2017). This highlights the compound's relevance in addressing microbial resistance challenges.
Material Science Applications
In material science, the modification of graphene oxide with functional groups related to "this compound" has shown enhanced sorption efficiencies for dyes and heavy metals. The functionalization of graphene oxide with amino and sulfhydryl groups significantly improves its capacity to remove contaminants, demonstrating the compound's potential in environmental remediation and purification technologies (Chen et al., 2016).
Peptide Chemistry
In peptide synthesis, the introduction of protective groups is a critical step to ensure the correct formation of peptide bonds. The use of specific ethyl groups for carboxyl-protection has been explored, offering insights into more efficient synthesis methods that could potentially be applied to the handling and modification of "this compound" in peptide and protein engineering (Chantreux et al., 1984).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[2-[(4-ethylphenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-3-13-4-6-14(7-5-13)10-18-15(19)11-21-17(20)16-12(2)8-9-22-16/h4-9H,3,10-11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSZWGVIVKNVHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=C(C=CS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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